5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid
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Overview
Description
1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- (7CI,9CI) is a chemical compound with the molecular formula C7H4O4. . This compound is characterized by the presence of a cyclohexadiene ring with carboxylic acid and dioxo functional groups.
Preparation Methods
The synthesis of 1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- can be achieved through various synthetic routes. One common method involves the oxidation of 1,3-cyclohexadiene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods may involve the use of catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions with various nucleophiles to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The dioxo groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in various biochemical pathways .
Comparison with Similar Compounds
1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- can be compared with similar compounds such as:
1,3-Cyclohexadiene-1-carboxylic acid: Lacks the dioxo groups, making it less reactive in certain oxidation and reduction reactions.
1,2-Dihydrobenzene: A simpler structure without the carboxylic acid and dioxo groups, leading to different chemical properties and reactivity.
The presence of both carboxylic acid and dioxo groups in 1,3-Cyclohexadiene-1-carboxylic acid, 5,6-dioxo- makes it unique and versatile for various chemical reactions and applications .
Properties
IUPAC Name |
5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHJEJFVJPGNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603038 |
Source
|
Record name | 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90109-92-5 |
Source
|
Record name | 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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